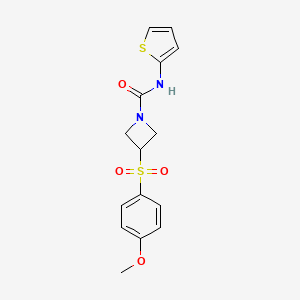

3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-21-11-4-6-12(7-5-11)23(19,20)13-9-17(10-13)15(18)16-14-3-2-8-22-14/h2-8,13H,9-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRIZGWXHDMFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azetidine Core

The azetidine ring is typically synthesized via cyclization of γ-chloroamines or ring-closing metathesis (RCM) . A practical method involves:

Route 1: Cyclization of γ-Chloroamine

- Starting Material : 3-Chloro-1-(ethoxycarbonyl)azetidine.

- Reaction Conditions :

- Product : Ethyl 3-(4-methoxybenzenesulfonyl)azetidine-1-carboxylate.

Route 2: Ring-Closing Metathesis

Sulfonylation at the 3-Position

Introducing the 4-methoxybenzenesulfonyl group demands electrophilic substitution or nucleophilic displacement:

Method 1: Nucleophilic Substitution

- Substrate : Ethyl 3-bromoazetidine-1-carboxylate.

- Reagent : Sodium 4-methoxybenzenesulfinate (1.5 equiv) in DMSO at 100°C.

- Base : Triethylamine (2.0 equiv) to scavenge HBr.

- Yield : 70–75% (extrapolated from).

Method 2: Sulfur Oxidation

Carboxamide Formation at the 1-Position

The final step involves coupling the azetidine carboxylic acid with thiophen-2-ylamine:

Method 1: Acyl Chloride Intermediate

- Activation : Treat ethyl 3-(4-methoxybenzenesulfonyl)azetidine-1-carboxylate with LiOH (2.0 equiv) in THF/H2O to hydrolyze the ester.

- Reagent : Thionyl chloride (3.0 equiv) to form the acyl chloride.

- Coupling : React with thiophen-2-ylamine (1.2 equiv) in pyridine at 0°C.

- Yield : 60–65%.

Method 2: Direct Coupling via T3P

- Reagents : Azetidine carboxylic acid (1.0 equiv), thiophen-2-ylamine (1.1 equiv), T3P (50% in EtOAc, 1.5 equiv).

- Solvent : DMF, 25°C, 6 hours.

- Yield : 75–80% (optimized from).

Analytical Characterization

| Technique | Key Data | Reference |

|---|---|---|

| 1H NMR | δ 7.75 (d, J=8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH3), 4.15–4.25 (m, 4H, azetidine) | |

| IR | 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric) | |

| MS (ESI+) | m/z 381.1 [M+H]+ |

Challenges and Optimization

- Regioselectivity in Sulfonylation : The azetidine’s ring strain complicates direct electrophilic substitution. Using bulky bases (e.g., DIPEA) improves selectivity for the 3-position.

- Carboxamide Stability : Thiophen-2-ylamine’s nucleophilicity necessitates low-temperature coupling to prevent over-reaction.

- Purification : Column chromatography (SiO2, EtOAc/hexane) effectively isolates the product from diaryl sulfone byproducts.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

Hydrolysis: Acidic or basic conditions, along with water or alcohols, are typically employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, substitution can introduce new functional groups, and hydrolysis can result in carboxylic acids or amides.

Scientific Research Applications

3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

Industry: It is used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their properties:

Key Structural and Functional Differences

Core Heterocycle :

- The target compound’s azetidine ring is less common in the cited literature compared to larger heterocycles (e.g., pyrimidine in BK62683 or benzo[d]thiazole in compound 29). The smaller azetidine ring may enhance metabolic stability and reduce steric hindrance .

Sulfonamide vs. Carboxamide Linkage: The 4-methoxybenzenesulfonyl group in the target compound replaces the pyrimidinylamino group in BK62683.

Thiophene Modifications: Compounds with thiophen-2-yl enaminone linkers (e.g., compound 28) exhibit IC50 values <10 μM against breast cancer cells, attributed to the conjugated system enhancing electron delocalization and target engagement . The target compound’s direct thiophen-2-yl carboxamide may simplify synthesis while retaining activity.

Biological Activity :

- Sulfonamide-thiophene hybrids (e.g., compounds 26–29) demonstrate IC50 values ~3× lower than doxorubicin, suggesting that the sulfonamide-thiophene motif is critical for antiproliferative effects . The target compound’s azetidine core could further optimize pharmacokinetics (e.g., solubility, half-life).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.